molecular formula C17H26N2O3 B2998533 tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate CAS No. 1824092-35-4

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate

Cat. No.: B2998533
CAS No.: 1824092-35-4
M. Wt: 306.406
InChI Key: XJSQGAFXUVITMJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall mode of action of the final product. Fentanyl, like other opioids, exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This leads to an inhibition of pain pathways, causing analgesia, euphoria, and relaxation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily those related to the synthesis and action of fentanyl. The synthesis of fentanyl involves several steps, each involving specific precursor chemicals . Once synthesized and administered, fentanyl interacts with the opioid receptors, triggering a cascade of biochemical events that lead to its analgesic and euphoric effects .

Pharmacokinetics

It is highly lipophilic, allowing it to cross the blood-brain barrier quickly .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid. The effects of fentanyl at the cellular level include decreased perception of pain, decreased reaction to pain, and increased pain tolerance. At the molecular level, fentanyl induces a conformational change in the mu-opioid receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and ultimately decreased neuronal excitability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into fentanyl can be affected by factors such as temperature, pH, and the presence of other substances. Furthermore, the effects of fentanyl can be influenced by individual factors such as the user’s age, health status, and genetic makeup .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxy-4-methylphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted piperidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is unique due to the presence of the hydroxyl and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQGAFXUVITMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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